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molecular formula C7H8N2O3 B1324333 Methyl 6-methoxy-2-pyrazinecarboxylate CAS No. 23813-24-3

Methyl 6-methoxy-2-pyrazinecarboxylate

Cat. No. B1324333
M. Wt: 168.15 g/mol
InChI Key: XCRKUEOKCLKUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05643912

Procedure details

To 0.42 g (0.003 mol) of 6-hydroxy-pyrazinoic acid suspended in 10 mL of anhydrous methanol was added 4 mL of (0.030 mol) of chlorotrimethylsilane. The resultant mixture was allowed to stir for 48 hours at room temperature during which time the suspension became a solution. It is expected that this procedure may be used to convert 6-hydroxypyrazinoic acid to any 6-alkoxypyrazinoic ester by the use of the appropriate alcohol and, when the alcohol is not a liquid, the use of an inert solvent such as THF. The solvent and excess chlorotrimethylsilane were removed in vacuo by rotary evaporation. The crude product was purified by column chromatography on silica gel with a hexane-ethyl acetate gradient to yield 0.11 g (22%) of methyl 6-methoxypyrazinecarboxylate.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
6-alkoxypyrazinoic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
10 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[N:4][CH:3]=1.Cl[Si](C)(C)[CH3:13].C1COCC1.[CH3:21][OH:22]>>[CH3:21][O:22][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:13])=[O:9])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
OC1=CN=CC(=N1)C(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CN=CC(=N1)C(=O)O
Step Five
Name
6-alkoxypyrazinoic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Nine
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 48 hours at room temperature during which time the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess chlorotrimethylsilane were removed in vacuo by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel with a hexane-ethyl acetate gradient

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC1=CN=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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